5-Bromo-6-phenyl-pyridin-2-ylamine

説明

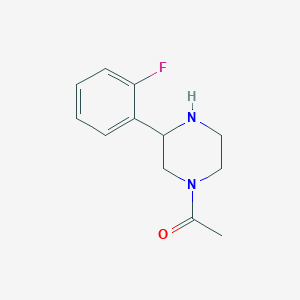

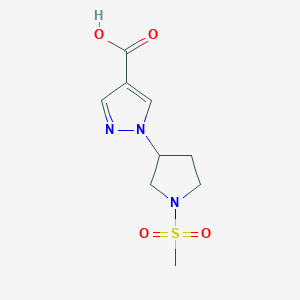

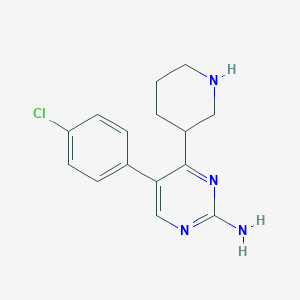

5-Bromo-6-phenyl-pyridin-2-ylamine is a compound that belongs to the class of organic compounds known as pyridines and derivatives . It is a white solid with a molecular weight of 249.11 .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .

Molecular Structure Analysis

The molecular structure of 5-Bromo-6-phenyl-pyridin-2-ylamine can be analyzed using various computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide information about the molecule’s frontier molecular orbitals, molecular electrostatic potential, and other properties .

Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-phenyl-pyridin-2-ylamine can be analyzed through various methods. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids can produce novel pyridine derivatives . Other reactions such as protodeboronation of pinacol boronic esters can also involve this compound .

Physical And Chemical Properties Analysis

5-Bromo-6-phenyl-pyridin-2-ylamine is a white solid . Its IUPAC name is 3-bromo-5-phenyl-2-pyridinylamine . The compound has a molecular weight of 249.11 .

科学的研究の応用

Synthesis of Complex Molecules

5-Bromo-6-phenyl-pyridin-2-ylamine serves as a key precursor in the synthesis of complex molecules with potential applications in medicinal chemistry. For example, it has been used in the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. These complexes exhibit a twisted square planar geometry and are of interest for their structural and potential catalytic properties (H. Hasan et al., 2003).

Anticancer Research

Derivatives of 5-Bromo-6-phenyl-pyridin-2-ylamine have been investigated for their anticancer activities. Novel Mannich bases synthesized from related compounds have shown moderate cytotoxic activity against prostate cancer cell lines, highlighting the potential of this chemical framework in cancer research (S. Demirci & N. Demirbas, 2019).

Photophysical Studies

The compound has also been involved in the study of iridium tetrazolate complexes, where its derivatives play a crucial role in color tuning due to their photophysical properties. This research has implications for the development of materials for organic light-emitting devices and other photonic applications (S. Stagni et al., 2008).

Spectroscopic and Optical Studies

Studies on similar bromo-pyridinyl compounds have provided insights into their spectroscopic and optical properties, contributing to a deeper understanding of their electronic structure and potential applications in materials science (H. Vural & M. Kara, 2017).

Novel Synthetic Routes

Research has demonstrated the use of 5-Bromo-6-phenyl-pyridin-2-ylamine derivatives in developing new synthetic pathways to produce Meldrum’s Acid derivatives, showcasing the versatility of this compound in synthetic organic chemistry (N. Kuhn et al., 2003).

Safety and Hazards

作用機序

Mode of Action

It is known that many similar aromatic compounds interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Similar aromatic compounds have been found to influence a variety of pathways, including those involved in inflammation and cellular signaling

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-6-phenylpyridin-2-amine are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways are currently unknown .

Result of Action

Similar aromatic compounds have been found to have a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

The action, efficacy, and stability of 5-bromo-6-phenylpyridin-2-amine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the cellular environment. For example, the Suzuki–Miyaura cross-coupling reaction, which is often used to synthesize such compounds, is known to be influenced by these factors .

特性

IUPAC Name |

5-bromo-6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZPUJVRHGDYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-phenyl-pyridin-2-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399235.png)

![1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone](/img/structure/B1399246.png)